

A Comparative Cross-Validation Framework for Ethyl 3-(2-cyanophenoxy)propanoate

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Compound of Interest

Compound Name: Ethyl 3-(2-cyanophenoxy)propanoate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the experimental cross-validation of **Ethyl 3-(2-cyanophenoxy)propanoate**. Due to the limited availability of direct experimental data for this specific compound, this document outlines the necessary experimental evaluations by drawing direct comparisons with structurally related and well-characterized aryloxyphenoxypropionate compounds. These alternatives, primarily used as herbicides, serve as benchmarks for the physicochemical and biological properties that require investigation for **Ethyl 3-(2-cyanophenoxy)propanoate**.

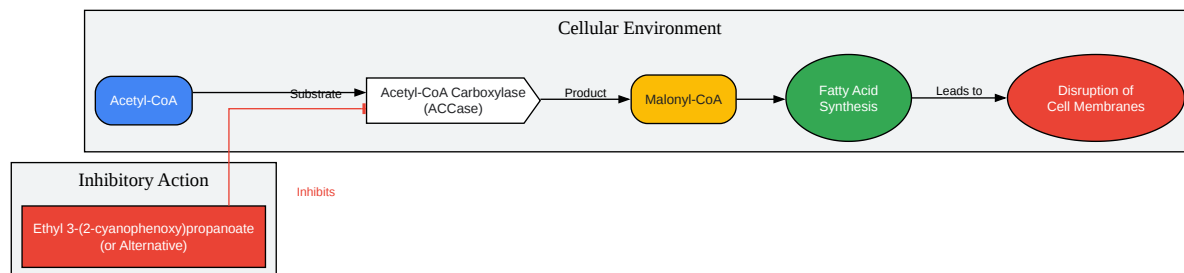
Comparative Physicochemical and Toxicological Data

A critical step in the evaluation of a new chemical entity is the characterization of its physicochemical and toxicological properties. The following table summarizes key parameters for established aryloxyphenoxypropionate herbicides, providing a template for the data required for **Ethyl 3-(2-cyanophenoxy)propanoate**.

Property	Ethyl 3-(2-cyanophenoxy)propanoate	Fenoxaprop-ethyl[1]	Clodinafop-propargyl[2][3]	Cyhalofop-butyl[4]
Molecular Formula	C ₁₂ H ₁₃ NO ₃	C ₁₈ H ₁₆ ClNO ₅	C ₁₇ H ₁₃ ClFNO ₄	C ₂₀ H ₂₀ FNO ₄
Molecular Weight	219.24 g/mol	361.8 g/mol	349.74 g/mol	357.4 g/mol
Physical State	To be determined	Coarse light beige to brown powder[1]	White to off-white solid[5]	White crystalline solid[4]
Melting Point	To be determined	84-85 °C[1]	48.2-57.1 °C[2]	50 °C[4]
Water Solubility	To be determined	0.9 mg/L (at 25 °C)[1]	4.0 mg/L (at 25 °C, pH 7)[2]	0.7 ppm (at 20 °C, pH 7)[4]
LogP (Octanol/Water)	To be determined	4.1[1]	3.9 (at 25 °C)[2][3]	3.31[4]
Vapor Pressure	To be determined	1 x 10 ⁻⁸ mmHg[1]	2.39 x 10 ⁻⁸ mmHg (at 25 °C)[2]	1.2 x 10 ⁻³ mPa (at 20 °C)[4]
Acute Oral LD ₅₀ (Rat)	To be determined	>5000 mg/kg	1392 mg/kg[2]	>5000 mg/kg[4]
Acute Dermal LD ₅₀ (Rat)	To be determined	>2000 mg/kg	>2000 mg/kg	>2000 mg/kg[4]

Biological Activity: Mechanism of Action

The primary mechanism of action for aryloxyphenoxypropionate herbicides is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme.[4][6][7] This enzyme is crucial for the biosynthesis of fatty acids in plants.[4][6][7] By inhibiting ACCase, these compounds disrupt lipid formation, leading to the death of susceptible plant species.[4][6] Given the structural similarity, it is hypothesized that **Ethyl 3-(2-cyanophenoxy)propanoate** may exhibit a similar mechanism of action. Experimental validation of this hypothesis is essential.



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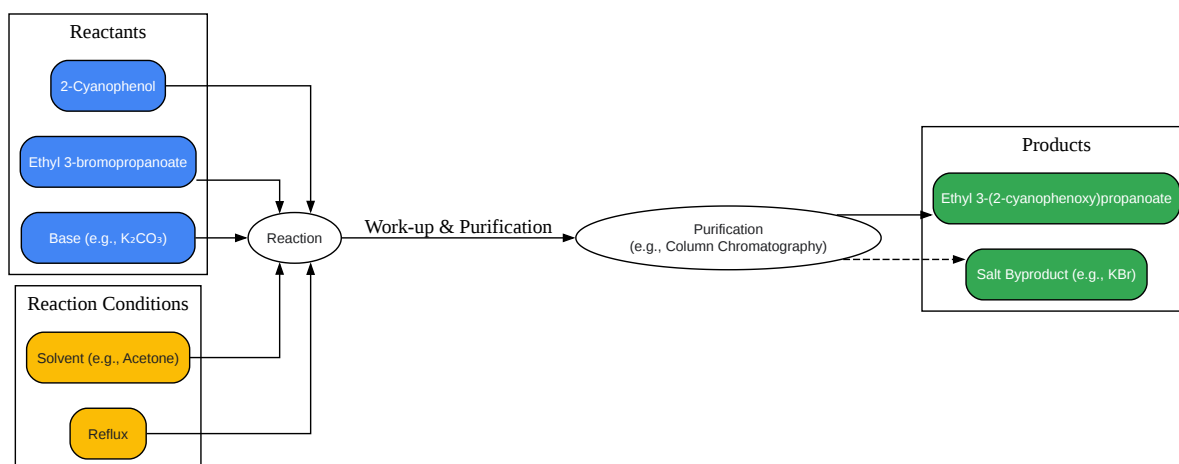
Figure 1. Hypothesized mechanism of action for **Ethyl 3-(2-cyanophenoxy)propanoate** via inhibition of Acetyl-CoA Carboxylase (ACCase).

Experimental Protocols

To facilitate the cross-validation of **Ethyl 3-(2-cyanophenoxy)propanoate**, the following detailed experimental protocols are provided.

Synthesis of Ethyl 3-(2-cyanophenoxy)propanoate

A potential synthetic route for **Ethyl 3-(2-cyanophenoxy)propanoate** involves the reaction of 2-cyanophenol with ethyl 3-bromopropanoate in the presence of a base.



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Figure 2. General workflow for the synthesis of **Ethyl 3-(2-cyanophenoxy)propanoate**.

Methodology:

- To a solution of 2-cyanophenol in a suitable solvent such as acetone, add a base (e.g., potassium carbonate) and ethyl 3-bromopropanoate.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure **Ethyl 3-(2-cyanophenoxy)propanoate**.
- Characterize the final product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, FT-IR, and mass spectrometry.

Determination of Physicochemical Properties

a) Water Solubility:

The shake-flask method can be employed to determine the water solubility.

- Add an excess amount of **Ethyl 3-(2-cyanophenoxy)propanoate** to a known volume of distilled water in a flask.
- Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- Centrifuge or filter the saturated solution to remove undissolved solid.
- Analyze the concentration of the compound in the aqueous phase using a suitable analytical technique such as high-performance liquid chromatography (HPLC) with UV detection.

b) Octanol-Water Partition Coefficient (LogP):

The shake-flask or HPLC method can be used to determine the LogP value.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

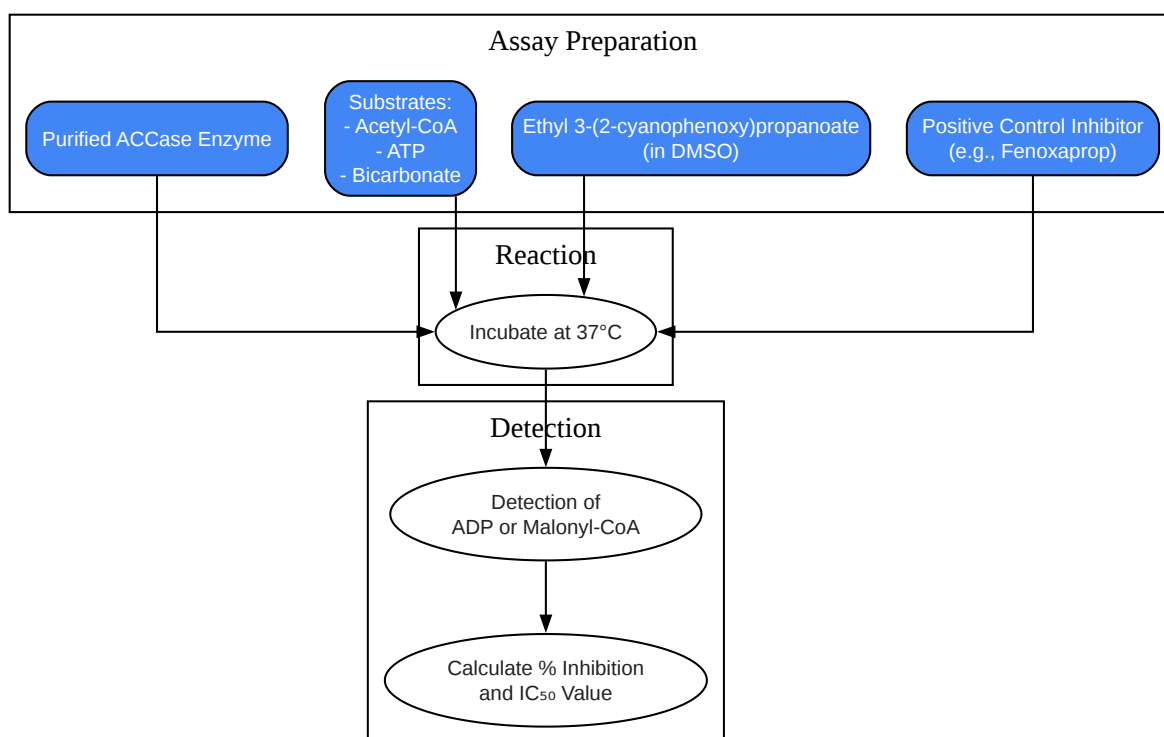
Shake-Flask Method:

- Prepare a solution of **Ethyl 3-(2-cyanophenoxy)propanoate** in n-octanol.
- Mix this solution with an equal volume of water in a separatory funnel.
- Shake the funnel vigorously for a set period and then allow the layers to separate.
- Determine the concentration of the compound in both the n-octanol and water layers using HPLC.

- Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.

In Vitro Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

The inhibitory activity of **Ethyl 3-(2-cyanophenoxy)propanoate** against ACCase can be assessed using a spectrophotometric or radiometric assay.[13][14]



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Figure 3. Workflow for the in vitro ACCase inhibition assay.

Methodology:

- Prepare a reaction mixture containing a suitable buffer, purified ACCase enzyme, ATP, and bicarbonate.
- Add varying concentrations of **Ethyl 3-(2-cyanophenoxy)propanoate** (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a known ACCase inhibitor as a positive control and a solvent control (DMSO alone).
- Initiate the reaction by adding acetyl-CoA.
- Incubate the reaction at a constant temperature (e.g., 37 °C) for a specific time.
- Stop the reaction and measure the amount of product formed (malonyl-CoA) or the consumption of a substrate (e.g., ATP, which is converted to ADP). This can be done using various methods, such as a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.^[14]
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

By following these experimental protocols and comparing the obtained data with the benchmark values of established alternatives, a comprehensive and objective evaluation of **Ethyl 3-(2-cyanophenoxy)propanoate** can be achieved. This will provide crucial insights for researchers, scientists, and drug development professionals regarding its potential applications and further development.

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